N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Overview
Description
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to a pyrrole ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-chloroacetyl chloride with 1H-pyrrole-2-carboxamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding amides, thioesters, or esters, depending on the nucleophile used.
Hydrolysis: The major products are 1H-pyrrole-2-carboxamide and chloroacetic acid.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds . This can result in the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide: is similar to other chloroacetamides, such as N-(2-chloroacetyl)-2-aminopyridine and N-(2-chloroacetyl)-2-aminothiazole.
Thieno[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their diverse pharmacological activities.
Uniqueness
Properties
IUPAC Name |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-6(11)10-7(12)5-2-1-3-9-5/h1-3,9H,4H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKXWSRJLZQUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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